N,N-Bis(trimethylsilyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(trimethylsilyl)butanamide: is an organosilicon compound with the molecular formula C10H25NOSi2. It is a derivative of butanamide where the hydrogen atoms on the nitrogen are replaced by trimethylsilyl groups. This compound is known for its stability and reactivity, making it valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Bis(trimethylsilyl)butanamide can be synthesized through the reaction of butanamide with hexamethyldisilazane in the presence of a catalyst such as trimethylsilyl trifluoromethanesulfonate . The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The compound is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: N,N-Bis(trimethylsilyl)butanamide undergoes various chemical reactions, including:
Substitution Reactions: It can react with halides to form new compounds by replacing the trimethylsilyl groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: In the presence of water, it can hydrolyze to form butanamide and trimethylsilanol.
Common Reagents and Conditions:
Trimethylsilyl Trifluoromethanesulfonate: Used as a catalyst in the synthesis.
Hexamethyldisilazane: Reacts with butanamide to form the compound.
Water: Used in hydrolysis reactions.
Major Products Formed:
Butanamide: Formed during hydrolysis.
Trimethylsilanol: Another product of hydrolysis.
Scientific Research Applications
Chemistry: N,N-Bis(trimethylsilyl)butanamide is used as a reagent in organic synthesis, particularly in the formation of silyl-protected amines and other derivatives .
Biology and Medicine: The compound is explored for its potential in drug synthesis and as an intermediate in the production of pharmaceuticals .
Industry: In the industrial sector, it is used in the manufacture of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism by which N,N-Bis(trimethylsilyl)butanamide exerts its effects involves the formation of stable silyl groups that protect reactive sites on molecules. This protection allows for selective reactions to occur without interference from other functional groups . The compound can also act as a nucleophile in substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
N,N-Bis(trimethylsilyl)acetamide: Similar in structure but with an acetamide backbone.
N,N-Bis(trimethylsilyl)carbodiimide: Contains a carbodiimide group instead of a butanamide group.
Uniqueness: N,N-Bis(trimethylsilyl)butanamide is unique due to its specific reactivity and stability, which make it suitable for a wide range of applications in both research and industry. Its ability to form stable silyl-protected intermediates sets it apart from other similar compounds .
Properties
CAS No. |
88515-02-0 |
---|---|
Molecular Formula |
C10H25NOSi2 |
Molecular Weight |
231.48 g/mol |
IUPAC Name |
N,N-bis(trimethylsilyl)butanamide |
InChI |
InChI=1S/C10H25NOSi2/c1-8-9-10(12)11(13(2,3)4)14(5,6)7/h8-9H2,1-7H3 |
InChI Key |
MJPPAQRZXKYMPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.